5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Regioisomerism Chemical topology Structure–activity relationship

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946818-32-1) is a synthetic small-molecule heterocycle with the molecular formula C₇H₇F₂N₅S and a molecular weight of 231.22 g/mol. It belongs to the pyrazole–thiadiazole hybrid class, in which a 1,3,4-thiadiazol-2-amine core is substituted at the 5-position with a 1-(2,2-difluoroethyl)-1H-pyrazol-5-yl moiety.

Molecular Formula C7H7F2N5S
Molecular Weight 231.22
CAS No. 1946818-32-1
Cat. No. B2550214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
CAS1946818-32-1
Molecular FormulaC7H7F2N5S
Molecular Weight231.22
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)C2=NN=C(S2)N
InChIInChI=1S/C7H7F2N5S/c8-5(9)3-14-4(1-2-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13)
InChIKeyBMAGNQHCORMLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946818-32-1): Structural Identity and Procurement-Relevant Characteristics


5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946818-32-1) is a synthetic small-molecule heterocycle with the molecular formula C₇H₇F₂N₅S and a molecular weight of 231.22 g/mol . It belongs to the pyrazole–thiadiazole hybrid class, in which a 1,3,4-thiadiazol-2-amine core is substituted at the 5-position with a 1-(2,2-difluoroethyl)-1H-pyrazol-5-yl moiety. The difluoroethyl substituent on the pyrazole nitrogen introduces fluorine-mediated conformational and electronic effects that are absent in non-fluorinated or mono-fluorinated analogs . The compound is currently listed by multiple chemical suppliers as a research-grade building block, and no dedicated biological profiling studies have been published as of the search date.

Why 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


The pyrazole–thiadiazole scaffold exhibits strong regioisomer-dependent biological activity. Three positional isomers share the identical molecular formula (C₇H₇F₂N₅S) and molecular weight (231.22 g/mol): the 5-yl (target compound, CAS 1946818-32-1), the 3-yl (CAS 1946812-25-4), and the 4-yl (CAS 1946817-87-3) variants . The point of attachment of the thiadiazole ring to the pyrazole alters the spatial orientation of the primary amine and difluoroethyl group, which modulates hydrogen-bonding geometry and target-binding complementarity [1]. In published pyrazole–thiadiazole series, even minor positional changes have produced >10-fold differences in IC₅₀ values against biological targets [2]. Additionally, replacement of the 2,2-difluoroethyl group with difluoromethyl (CAS 1946817-58-8) or methyl (CAS 1342779-21-8) alters lipophilicity, metabolic stability, and electrostatic surface potential, making simple substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Regioisomeric Differentiation: Pyrazol-5-yl vs. Pyrazol-3-yl and Pyrazol-4-yl Attachment Dictates Molecular Topology

The target compound uniquely positions the 1,3,4-thiadiazol-2-amine pharmacophore at the pyrazole 5-position. The 3-yl regioisomer (CAS 1946812-25-4) and 4-yl regioisomer (CAS 1946817-87-3) share identical molecular formula (C₇H₇F₂N₅S) and molecular weight (231.23 g/mol) but differ in the topological vector of the amine group relative to the difluoroethyl substituent . In the pyrazole–thiadiazole EGFR inhibitor series reported by Kurban et al. (2023), compounds with different substitution patterns exhibited IC₅₀ values ranging from 1.537 ± 0.097 μM to 8.493 ± 0.667 μM against the A549 cell line, demonstrating that regioisomeric identity directly controls potency [1]. No specific biological data are yet available for the target compound itself.

Regioisomerism Chemical topology Structure–activity relationship

Fluorine-Containing Substituent Differentiation: 2,2-Difluoroethyl vs. Difluoromethyl vs. Methyl on Pyrazole N1

The target compound features a 2,2-difluoroethyl group (-CH₂CHF₂) at the pyrazole N1 position. The closest fluorinated analog, 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-58-8), uses a -CHF₂ group instead of -CH₂CHF₂, while the non-fluorinated analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) uses -CH₃ . The 2,2-difluoroethyl group introduces an additional methylene spacer and two fluorine atoms compared to the methyl analog, which increases calculated logP, alters basicity of the pyrazole nitrogen, and enhances potential for fluorine-mediated hydrophobic interactions and hydrogen bonding . Quantitative physicochemical comparisons (measured vs. predicted logP, pKa) are not publicly available for this compound.

Fluorine chemistry Lipophilicity Metabolic stability

Class-Level Antiparasitic Activity of Pyrazole–Thiadiazole Hybrids Supports Scaffold Relevance

Perez de Souza et al. (2022) evaluated 24 pyrazole–thiadiazole derivatives (series 1: 1a–l; series 2: 2a–l) against Trypanosoma cruzi intracellular amastigotes. Two analogs demonstrated trypanocidal activity with IC₅₀ values near 15 μM and selectivity indices >30 (CC₅₀ in mammalian cells >500 μM per series) [1]. These data establish that the pyrazole–thiadiazole scaffold can confer potent and selective antiparasitic activity; however, the target compound was not among the derivatives tested. The published series used 1-aryl substituents rather than 1-(2,2-difluoroethyl), so direct extrapolation to the target compound is not warranted without additional studies.

Trypanocidal activity Chagas disease Phenotypic screening

Molecular Formula and Mass Identity Across Regioisomers Creates Supply-Chain Substitution Risk

All three difluoroethyl-pyrazole regioisomers (5-yl, 3-yl, 4-yl) share the identical molecular formula (C₇H₇F₂N₅S), molecular weight (231.22–231.23 g/mol), and elemental composition . They may co-elute or exhibit very similar retention times under standard reversed-phase LC conditions, making chromatographic verification challenging. Without regioisomer-specific analytical reference standards (e.g., distinct ¹H-NMR chemical shifts for each isomer), confirming the identity of the supplied material versus the ordered CAS number is non-trivial .

Quality control Regioisomeric purity Analytical verification

Recommended Application Scenarios for 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Based on Structural Features


Regioisomer-Specific Structure–Activity Relationship (SAR) Studies in Pyrazole–Thiadiazole Medicinal Chemistry Programs

Given the documented sensitivity of pyrazole–thiadiazole biological activity to substitution position [1], this compound is well-suited as a structurally defined building block for systematic SAR exploration. Its pyrazol-5-yl attachment position and 2,2-difluoroethyl N1 substituent fill a specific chemical space niche among the three available regioisomers, enabling parallel comparative profiling of target engagement, cellular potency, and selectivity.

Fluorine Effect Investigation: Physicochemical and Pharmacokinetic Profiling of 2,2-Difluoroethyl vs. Difluoromethyl and Alkyl Analogs

The 2,2-difluoroethyl group introduces distinct steric and electronic properties relative to -CHF₂ or -CH₃ . This compound can serve as a probe in matched molecular pair analyses to quantify the impact of the difluoroethyl motif on solubility, logD, pKa, metabolic stability (microsomal clearance), and CYP inhibition profiles, particularly when compared head-to-head with CAS 1946817-58-8 and CAS 1342779-21-8.

Antiparasitic Hit Expansion Against Trypanosoma cruzi Using Pyrazole–Thiadiazole Scaffolds

Published data confirm that pyrazole–thiadiazole hybrids can achieve IC₅₀ ≈ 15 μM with SI > 30 against T. cruzi amastigotes [2]. The target compound could be evaluated in analogous phenotypic screening assays to determine whether the 5-yl regioisomer and 2,2-difluoroethyl substituent offer any advantage in potency or selectivity over previously tested derivatives.

Quality Control Reference Material for Pyrazole–Thiadiazole Regioisomer Analytical Method Development

The three regioisomers share identical molecular mass and formula , creating a practical need for validated analytical methods to distinguish them. This compound can be used as a certified reference standard to develop ¹H-NMR, ¹⁹F-NMR, or LC-MS methods capable of resolving and quantifying each regioisomer, supporting procurement quality assurance and synthetic chemistry quality control.

Quote Request

Request a Quote for 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.